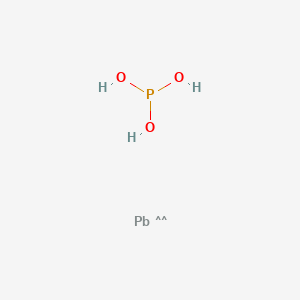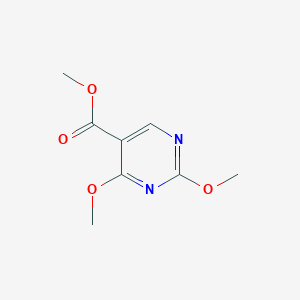
2-Methoxy-3-methylaniline
Descripción general
Descripción
2-Methoxy-3-methylaniline is a chemical compound that is a derivative of aniline, where a methoxy group is attached to the benzene ring at the second position and a methyl group at the third position. This compound is of interest due to its potential applications in polymer synthesis and its unique chemical and physical properties.
Synthesis Analysis
The synthesis of derivatives of 2-methoxyaniline, such as (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, involves characterizing the compound using techniques like single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods . The synthesis process is not detailed for this compound specifically, but the methods used for its derivatives could provide insights into potential synthesis routes.
Molecular Structure Analysis
The molecular structure and interactions of compounds related to 2-methoxyaniline have been studied using X-ray crystallography, which reveals intra- and intermolecular interactions. Computational methods such as geometry optimizations and IR frequency calculations have been performed to understand the molecular geometries of these compounds .
Chemical Reactions Analysis
The electropolymerization of 2-methoxyaniline has been studied, showing that the polymerization kinetics and the properties of the resulting polymer are dependent on the monomer concentration. At low concentrations, phenazinic units are inserted, yielding a redox-type polymer. The polymerization mechanism proposed includes a head-to-head coupling of oligomers or polymer chains, which introduces phenazine-type units and acts as a termination step .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxyaniline have been explored in various studies. For instance, when polymerized in a water/pentane biphasic system, 2-methoxyaniline forms water-soluble oligomers and insoluble polymeric products, which can be manipulated to create thin films or micrometer-sized spherical particles . Additionally, the thermodynamic and transport properties of 2-methoxyaniline in binary mixtures with various functional groups have been investigated, providing insights into interactions such as hydrogen bonding and π-π complex formation .
Aplicaciones Científicas De Investigación
Polymerization Studies
- Polymerization in Biphasic Systems : Mazur (2007) explored the polymerization of 2-methoxyaniline in a water/pentane biphasic system. This study highlighted the production of different polymeric forms depending on the experimental setup, contributing to the understanding of polymerization behavior in various conditions (Mazur, 2007).
- Electropolymerization Kinetics : Viva et al. (2002) investigated the electropolymerization of 2-methoxyaniline, focusing on the kinetics and the resulting properties of the polymer, including the insertion of phenazinic units at low monomer concentrations. This research provides valuable insights into the polymerization mechanism of 2-methoxyaniline (Viva et al., 2002).
Chemical Synthesis and Reactions
- Synthesis and Antibacterial Activity : Zhi et al. (2005) reported on the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, involving the direct alkylation of 2-methoxy-6-amino-4-pyrimidone. The study detailed the antibacterial activity of these compounds, marking a significant contribution to medicinal chemistry (Zhi et al., 2005).
Spectroscopic and Structural Analysis
- Spectroscopic Behavior : Radice et al. (2004) conducted a theoretical investigation into the spectroscopic behavior of the methoxy group in hydrofluoroethers, providing insights into electronic properties and spectroscopic parameters of methyl CH bonds (Radice et al., 2004).
- Structural Characterization : Yıldırım et al. (2016) synthesized and characterized various compounds, including (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, using X-ray diffraction, FT-IR, UV-Visible spectroscopy, and computational methods. This study provided a detailed understanding of the molecular geometries and interactions of these compounds (Yıldırım et al., 2016).
Environmental and Material Science Applications
- Polymer Microstructures : Mazur and Frydrychewicz (2007) explored the polymerization of 2-methoxyaniline at the interface between an aqueous solution and air, leading to the formation of polymer microstructures. This research is significant for understanding polymer growth and its potential applications in material science (Mazur & Frydrychewicz, 2007).
- Gas Sensing and Adsorption : Tian et al. (2017) demonstrated the effects of substituents on the aniline benzene ring on polyaniline's properties, particularly for the sensing and adsorption of sulfur dioxide. This study is crucial for environmental monitoring and pollution control (Tian et al., 2017).
Safety and Hazards
2-Methoxy-3-methylaniline is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
As an aniline derivative, it may interact with various enzymes and receptors in the body .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution and nitroarene reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including the synthesis of indoles and indazoles, which have potential neurochemical activity .
Pharmacokinetics
The compound’s molecular weight (13718 g/mol) and its solubility in DMSO and methanol suggest that it may have reasonable bioavailability .
Result of Action
Anilines and their derivatives have been studied for their potential roles in various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory cases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-methylaniline. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Propiedades
IUPAC Name |
2-methoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJHAHJVYPRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495171 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18102-30-2 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















